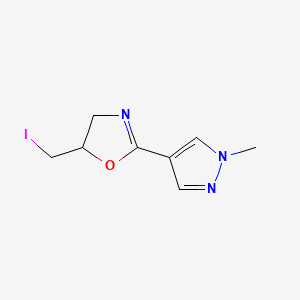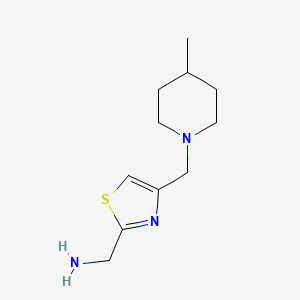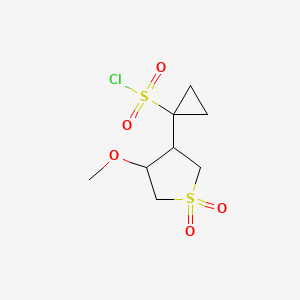
1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropane ring, a sulfonyl chloride group, and a thiolane ring with a methoxy substituent. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of a suitable precursor to form the thiolane ring, followed by the introduction of the methoxy group. The cyclopropane ring is then formed through a cyclopropanation reaction. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Sulfonate esters or sulfonamides.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl chloride groups.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophiles, making it a valuable tool in chemical synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl chloride group and the electron-donating effects of the methoxy group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride: Similar in structure but contains a carbamoyl chloride group instead of a sulfonyl chloride group.
2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Contains a methoxy group and a thiolane ring but differs in the functional groups attached to the thiolane ring.
Uniqueness
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride is unique due to the combination of its cyclopropane ring, sulfonyl chloride group, and methoxy-substituted thiolane ring. This combination imparts distinct reactivity and makes it suitable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C8H13ClO5S2 |
|---|---|
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
1-(4-methoxy-1,1-dioxothiolan-3-yl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO5S2/c1-14-7-5-15(10,11)4-6(7)8(2-3-8)16(9,12)13/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
MEHILPYVKQRCNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CS(=O)(=O)CC1C2(CC2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




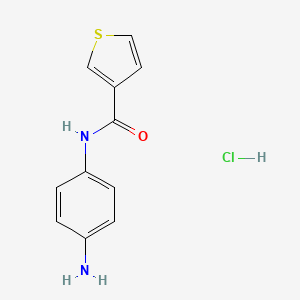
![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
![2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
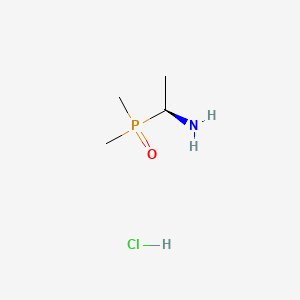
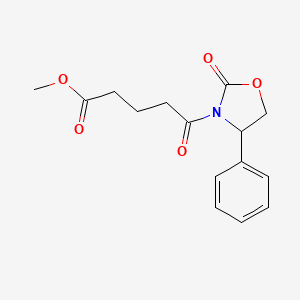

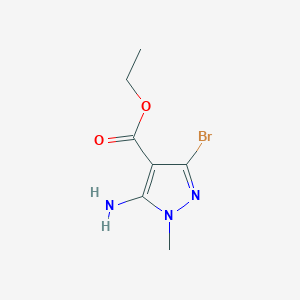
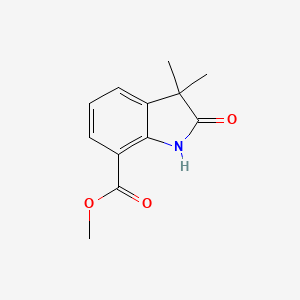
![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
